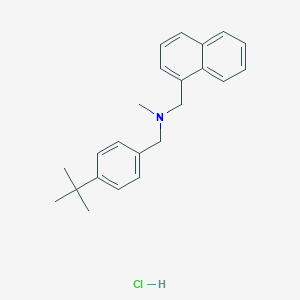
Butenafine hydrochlorid
Übersicht
Beschreibung
Butenafin-Hydrochlorid ist ein synthetisches Benzylamin-Antimykotikum. Es wird hauptsächlich in topischen Formulierungen zur Behandlung verschiedener Pilzinfektionen verwendet, einschließlich Fußpilz, Ringwurm und Jock Juckreiz. Die Verbindung ist bekannt für ihre Wirksamkeit gegen ein breites Spektrum an Dermatophyten und Hefeinfektionen .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, butenafine hydrochloride is studied for its unique structural properties and reactivity. Researchers explore its potential as a precursor for synthesizing other benzylamine derivatives .
Biology
Biologically, butenafine hydrochloride is investigated for its antifungal activity. Studies focus on its efficacy against different fungal strains and its potential use in treating resistant infections .
Medicine
Medically, butenafine hydrochloride is widely used in topical formulations to treat fungal infections. Its effectiveness and safety profile make it a preferred choice for dermatological applications .
Industry
In the industrial sector, butenafine hydrochloride is used in the formulation of various antifungal creams and ointments. Its stability and ease of formulation contribute to its widespread use in pharmaceutical products .
Wirkmechanismus
Target of Action
Butenafine hydrochloride, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
Butenafine hydrochloride interacts with its target, the squalene epoxidase enzyme, by inhibiting its activity . This inhibition leads to the synthesis inhibition of sterols . The compound’s antifungal activity is believed to be exerted through this alteration of cellular membranes .
Biochemical Pathways
The primary biochemical pathway affected by butenafine hydrochloride is the sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, butenafine hydrochloride disrupts the synthesis of ergosterol, a major fungal membrane sterol . This results in a deficiency in ergosterol, leading to increased membrane permeability and leakage of cellular components .
Pharmacokinetics
It is known that butenafine hydrochloride is metabolized in the liver .
Result of Action
The molecular and cellular effects of butenafine hydrochloride’s action involve the alteration of fungal cellular membranes, resulting in increased membrane permeability . This leads to the leakage of cellular components, ultimately causing fungal cell death . Furthermore, the inhibition of squalene epoxidase leads to a toxic buildup of squalene .
Safety and Hazards
Butenafine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to wash with plenty of water and seek medical attention .
Zukünftige Richtungen
Butenafine hydrochloride is mainly prescribed as a treatment for dermatophytosis . It has been discovered to block the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteolytic activity . At doses less than 10 μM, butenafine inhibited SARS-CoV-2 activity by 50% . This suggests potential future directions for the use of butenafine hydrochloride in the treatment of viral infections .
Biochemische Analyse
Biochemical Properties
Butenafine hydrochloride’s mechanism of action involves the synthesis inhibition of sterols . Specifically, it acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Cellular Effects
Butenafine hydrochloride exerts its antifungal activity through the alteration of cellular membranes . This results in increased membrane permeability and growth inhibition . It is mainly active against dermatophytes and has superior fungicidal activity against this group of fungi .
Molecular Mechanism
The molecular mechanism of Butenafine hydrochloride involves inhibiting the synthesis of ergosterol by binding to and inhibiting squalene epoxidase . This enzyme is in the pathway used for the creation of the sterols needed in fungal cell membranes . Lacking ergosterol, the cell membranes increase in permeability, allowing their contents to leak out . Furthermore, inhibition of squalene epoxidase leads to a toxic buildup of squalene .
Temporal Effects in Laboratory Settings
It is known that Butenafine hydrochloride is well-tolerated as a topical antifungal .
Dosage Effects in Animal Models
The guinea pig has been the most often used animal model to evaluate the efficacy of antifungal compounds against dermatophytes .
Metabolic Pathways
Butenafine hydrochloride’s metabolic pathway involves the synthesis inhibition of sterols . It acts to inhibit the activity of the squalene epoxidase enzyme , which is essential in the formation of sterols necessary for fungal cell membranes .
Subcellular Localization
It is known that it works by inhibiting the synthesis of ergosterol, a major component of the fungal cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Butenafin-Hydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 4-tert-Butylbenzylchlorid mit N-Methyl-1-Naphthylmethylamin beinhaltet. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat unter Rückflussbedingungen statt. Das resultierende Produkt wird dann gereinigt und in seine Hydrochloridsalzform umgewandelt .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Synthese von Butenafin-Hydrochlorid unter Verwendung ähnlicher Reaktionsbedingungen, aber mit optimierten Parametern, um eine hohe Ausbeute und Reinheit zu gewährleisten, hochskaliert. Der Prozess beinhaltet großtechnische Reaktoren und eine kontinuierliche Überwachung der Reaktionsbedingungen, um Konsistenz und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Butenafin-Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergeben Substitutionsreaktionen mit Alkylhalogeniden verschiedene alkylierte Derivate von Butenafin .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Butenafin-Hydrochlorid wegen seiner einzigartigen strukturellen Eigenschaften und Reaktivität untersucht. Forscher untersuchen sein Potenzial als Vorläufer für die Synthese anderer Benzylamin-Derivate .
Biologie
Biologisch wird Butenafin-Hydrochlorid auf seine antimykotische Aktivität untersucht. Studien konzentrieren sich auf seine Wirksamkeit gegen verschiedene Pilzstämme und seinen potenziellen Einsatz bei der Behandlung resistenter Infektionen .
Medizin
Medizinisch wird Butenafin-Hydrochlorid in topischen Formulierungen zur Behandlung von Pilzinfektionen weit verbreitet. Seine Wirksamkeit und sein Sicherheitsprofil machen es zu einer bevorzugten Wahl für dermatologische Anwendungen .
Industrie
Im Industriesektor wird Butenafin-Hydrochlorid in der Formulierung verschiedener antimykotischer Cremes und Salben verwendet. Seine Stabilität und einfache Formulierung tragen zu seiner weit verbreiteten Verwendung in pharmazeutischen Produkten bei .
Wirkmechanismus
Butenafin-Hydrochlorid übt seine antimykotische Wirkung aus, indem es das Enzym Squalenepoxidase inhibiert, das für die Synthese von Ergosterol, einem Schlüsselbestandteil der Pilzzellmembranen, entscheidend ist. Durch die Störung der Ergosterolsynthese erhöht Butenafin-Hydrochlorid die Zellmembranpermeabilität, was zum Zelltod führt. Darüber hinaus verstärkt die Anhäufung von Squalen innerhalb der Pilzzellen seine fungizide Aktivität .
Analyse Chemischer Reaktionen
Types of Reactions
Butenafine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield various alkylated derivatives of butenafine .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Terbinafin
- Naftifin
- Clotrimazol
- Miconazol
Vergleich
Butenafin-Hydrochlorid ist strukturell mit Terbinafin und Naftifin verwandt, die beide ebenfalls Squalenepoxidase-Inhibitoren sind. Butenafin-Hydrochlorid weist eine überlegene Aktivität gegen bestimmte Pilzstämme auf, insbesondere Candida albicans. Im Gegensatz zu Clotrimazol und Miconazol, die zur Azol-Klasse der Antimykotika gehören, ist Butenafin-Hydrochlorid ein Benzylamin-Derivat, das einen anderen Wirkmechanismus bietet und möglicherweise weniger Nebenwirkungen hat .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSAUIFGPSHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048589 | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101827-46-7 | |
| Record name | Butenafine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butenafine hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenafine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTENAFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
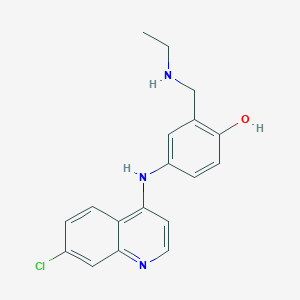
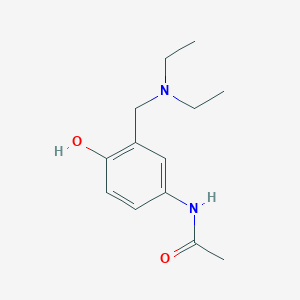
![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)
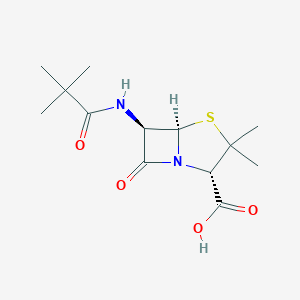

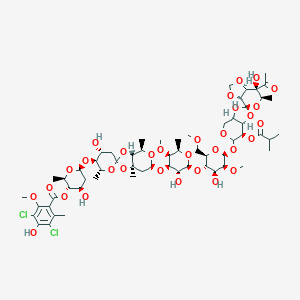

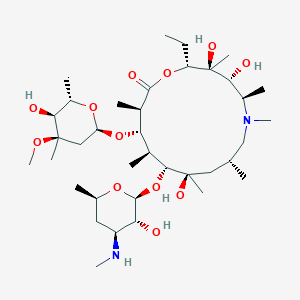

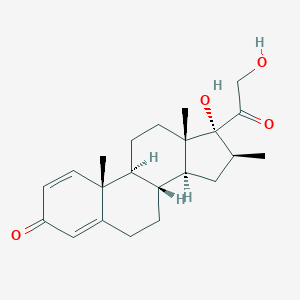
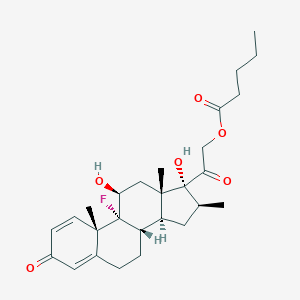


![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)
